5-amino-1-(1,3-benzodioxol-5-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-1-(1,3-benzodioxol-5-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a combination of several functional groups, including an amino group, a benzodioxole ring, a thiazole ring, and a pyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(1,3-benzodioxol-5-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from a suitable precursor, the benzodioxole ring can be synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a haloketone.
Pyrrolone Ring Construction: The pyrrolone ring can be formed through cyclization of an appropriate precursor, often involving an amine and a carbonyl compound.
Final Assembly: The final compound is assembled through coupling reactions, often under specific conditions such as the presence of a catalyst, controlled temperature, and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzodioxole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.
Substitution: Substitution reactions might occur at the thiazole ring or the benzodioxole ring, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development, particularly if it shows activity against specific biological targets.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(1,3-benzodioxol-5-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(1,3-benzodioxol-5-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound itself.
5-amino-1-(1,3-benzodioxol-5-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-thione: A thione derivative.
5-amino-1-(1,3-benzodioxol-5-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-ol: A hydroxyl derivative.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides multiple sites for functionalization, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H13N3O3S |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C15H13N3O3S/c1-8-6-22-15(17-8)13-10(19)5-18(14(13)16)9-2-3-11-12(4-9)21-7-20-11/h2-4,6,16,19H,5,7H2,1H3 |
InChI Key |
QPCNLRIEPHDYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
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